molecular formula C18H27NO5S B2478928 1-(4-Hydroxy-4-{[(4-methoxyphenyl)sulfonyl]methyl}piperidino)-2,2-dimethyl-1-propanone CAS No. 865659-45-6

1-(4-Hydroxy-4-{[(4-methoxyphenyl)sulfonyl]methyl}piperidino)-2,2-dimethyl-1-propanone

Cat. No. B2478928
CAS RN: 865659-45-6
M. Wt: 369.48
InChI Key: KWFSUEKIPWUGEC-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-4-{[(4-methoxyphenyl)sulfonyl]methyl}piperidino)-2,2-dimethyl-1-propanone is a useful research compound. Its molecular formula is C18H27NO5S and its molecular weight is 369.48. The purity is usually 95%.
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Scientific Research Applications

Metabolic Research

  • Metabolism Studies: This compound's metabolites were studied in rat urine, revealing insights into its metabolism. Specifically, 1-(4-hydroxy-3-methoxyphenyl)-2-propanone was analyzed for its metabolic pathways, with major metabolites being identified and quantified (J. Jodynis-Liebert, 1993).

Neuropharmacology

  • Cognitive Performance Enhancement: Novel, selective 5-HT4 receptor agonists, structurally related to the query compound, were studied for their effects on cognitive performance in rats. This study highlights the potential role of such compounds in enhancing cognitive functions (D. Fontana et al., 1997).

Enzyme Studies

  • Enzyme Inhibition Analysis: Certain derivatives of this compound were synthesized and evaluated for their inhibitory activities against various enzymes. This research contributes to understanding the compound's potential therapeutic applications (H. Khalid et al., 2013).

Neuroprotection

  • NMDA Antagonist Activity: A structurally similar compound was identified as a potent NMDA antagonist, suggesting a potential neuroprotective role. Such studies provide insights into the therapeutic potential of related compounds in neurodegenerative diseases (B. Chenard et al., 1995).

Anticancer Research

  • Anticancer Properties: Sulfonyl derivatives related to the query compound were synthesized and tested for their anticancer activities. These studies contribute to the understanding of the compound's potential use in cancer therapy (Jovana M. Muškinja et al., 2019).

Polymorphism and Solution Structures

  • Structural Analysis for Drug Development: The study of polymorphism and solution structures of similar compounds is crucial in drug development, as it aids in understanding the stability and bioavailability of potential drug candidates (K. Takeguchi et al., 2015).

Receptor Affinity

  • Sigma(1) Receptor Binding: N-substituted-piperidinyl derivatives of a compound structurally related to the query showed selective affinity for the sigma(1) receptor, which is significant in understanding the pharmacological profile of these compounds (F. Berardi et al., 2005).

properties

IUPAC Name

1-[4-hydroxy-4-[(4-methoxyphenyl)sulfonylmethyl]piperidin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO5S/c1-17(2,3)16(20)19-11-9-18(21,10-12-19)13-25(22,23)15-7-5-14(24-4)6-8-15/h5-8,21H,9-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWFSUEKIPWUGEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)(CS(=O)(=O)C2=CC=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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